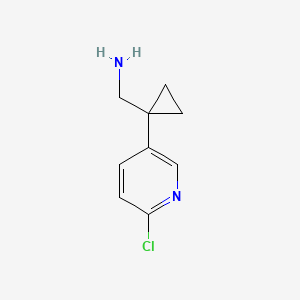

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine

CAS No.: 1060811-84-8

Cat. No.: VC15997504

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060811-84-8 |

|---|---|

| Molecular Formula | C9H11ClN2 |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | [1-(6-chloropyridin-3-yl)cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C9H11ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |

| Standard InChI Key | YZNUBCNBWKBCQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(CN)C2=CN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine (CAS: 1060811-84-8) is systematically named as a cyclopropane derivative with a methanamine group at the 1-position and a 6-chloropyridin-3-yl substituent . Its molecular formula, C₉H₁₁ClN₂, corresponds to a monoisotopic mass of 182.066 Da . The compound’s structure is characterized by:

-

A cyclopropane ring, imparting steric strain and conformational rigidity.

-

A methanamine group (-CH₂NH₂) facilitating hydrogen bonding and nucleophilic reactivity.

-

A 6-chloropyridin-3-yl moiety, contributing aromaticity and electronic effects due to the chlorine atom’s electronegativity .

A related compound, 1-(6-chloropyridin-3-yl)cyclopropan-1-amine (CAS: 1060811-72-4), differs by the absence of the methylene bridge, highlighting the structural specificity of the query molecule .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:

-

1H NMR: Signals for cyclopropane protons (δ 0.8–1.2 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and amine protons (δ 1.5–2.5 ppm).

-

13C NMR: Peaks for cyclopropane carbons (δ 10–15 ppm), pyridinyl carbons (δ 120–150 ppm), and the chlorinated carbon (δ 110–115 ppm) .

Synthesis and Manufacturing

Synthetic Routes

-

Cyclopropanation: A [2+1] cycloaddition between a pyridinyl-substituted olefin and a carbene precursor could form the cyclopropane core .

-

Amine Functionalization: Reacting 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid (CID 83065886) with lithium aluminum hydride may reduce the carboxylic acid to the corresponding methanamine .

-

Nucleophilic Substitution: Displacement of a halogen in 1-(6-chloropyridin-3-yl)cyclopropyl chloride with ammonia or methylamine under high pressure .

Industrial Production

Large-scale synthesis likely employs continuous flow reactors to manage the exothermic cyclopropanation step. Key challenges include:

-

Purification: Removing byproducts like unreacted pyridinyl precursors via column chromatography or crystallization .

-

Yield Optimization: Reported yields for similar cyclopropane derivatives range from 45% to 68%, depending on the catalyst (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.65 g/mol | |

| LogP (Partition Coefficient) | 2.38 | |

| Polar Surface Area | 38.91 Ų | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. The polar surface area aligns with orally bioavailable molecules (typically <140 Ų) .

Solubility and Stability

-

Solubility: Predicted solubility in water is 12.7 mg/L at 25°C, suggesting poor aqueous solubility. Miscibility with polar aprotic solvents (e.g., DMSO, DMF) is expected .

-

Stability: The compound is likely stable under inert conditions but may hydrolyze in acidic/basic environments due to the amine group’s susceptibility to protonation .

Applications in Research and Industry

Pharmaceutical Intermediates

(1-(6-Chloropyridin-3-YL)cyclopropyl)methanamine serves as a precursor in synthesizing pyrazolo[1,5-a]pyrimidines, a class of mycobacterial ATP synthase inhibitors . For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume